β-丙氨酸苄酯对甲苯磺酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

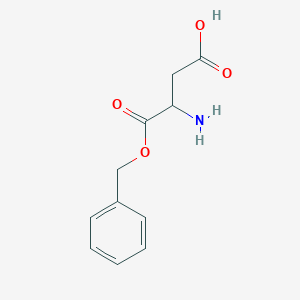

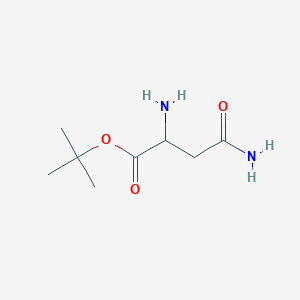

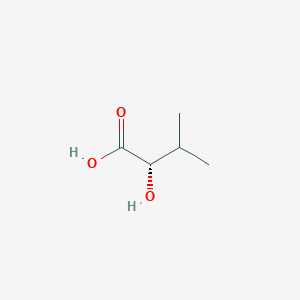

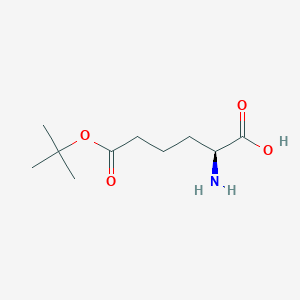

Beta-Alanine Benzyl Ester p-Toluenesulfonate is a chemical compound with the molecular formula C10H14NO2 . It is used in the biochemical synthesis of β-alanyl peptides via aminopeptidase(s) .

Molecular Structure Analysis

The molecular structure of beta-Alanine Benzyl Ester p-Toluenesulfonate can be represented by the SMILES notation: [NH3+]CCC(=O)OCC1=CC=CC=C1 . The InChI Key for this compound is CANCPUBPPUIWPX-UHFFFAOYSA-O .Physical And Chemical Properties Analysis

Beta-Alanine Benzyl Ester p-Toluenesulfonate is a solid at 20 degrees Celsius . It has a molecular weight of 351.42 . The compound is air sensitive and moisture sensitive .科学研究应用

Biochemical Reagent

Beta-Alanine Benzyl Ester p-Toluenesulfonate is used as a biochemical reagent . Biochemical reagents are substances that are used in biochemical research and analysis. They play a crucial role in the development of new drugs and in the advancement of medical and biological research.

Synthesis of β-Alanyl Peptides

This compound is used in the biochemical synthesis of β-alanyl peptides via aminopeptidase(s) . β-Alanyl peptides are important in biological processes and have potential therapeutic applications. The use of beta-Alanine Benzyl Ester p-Toluenesulfonate in their synthesis can help in the production of these peptides in a controlled and efficient manner.

Amino Acid Derivative

As a derivative of the amino acid beta-alanine, this compound can be used in the study of protein structure and function. It can also be used in the synthesis of other amino acid derivatives, which have various applications in biological and chemical research .

Research Use

This compound is marked as “Research Use Only” (RUO) , indicating that it’s primarily intended for research purposes. This can include laboratory experiments, in vitro studies, and other non-clinical research.

Chemical Synthesis

Given its specific chemical structure, Beta-Alanine Benzyl Ester p-Toluenesulfonate can be used in chemical synthesis as a building block or intermediate. The benzyl ester group can act as a protecting group for the carboxylic acid, allowing for selective reactions to occur at other sites in the molecule .

Pharmaceutical Research

Due to its role in peptide synthesis, this compound could potentially be used in pharmaceutical research, particularly in the development of peptide-based drugs .

作用机制

Target of Action

Beta-Alanine Benzyl Ester p-Toluenesulfonate, also known as β-Ala-OBzl, primarily targets aminopeptidases . Aminopeptidases are enzymes that catalyze the cleavage of amino acids from the amino terminus of protein or peptide substrates. They play a crucial role in protein degradation and regulation of biological processes.

Mode of Action

The compound interacts with aminopeptidases to facilitate the biochemical synthesis of β-alanyl peptides . It acts as a substrate for these enzymes, participating in the enzymatic reactions that lead to the formation of these peptides.

Biochemical Pathways

The primary biochemical pathway affected by Beta-Alanine Benzyl Ester p-Toluenesulfonate is the peptide synthesis pathway . In this pathway, the compound serves as a building block for the formation of β-alanyl peptides. These peptides have various biological functions, including acting as signaling molecules and participating in protein-protein interactions.

Result of Action

The primary result of the action of Beta-Alanine Benzyl Ester p-Toluenesulfonate is the synthesis of β-alanyl peptides . These peptides can have various effects at the molecular and cellular levels, depending on their specific sequences and the context in which they are produced.

Action Environment

The action, efficacy, and stability of Beta-Alanine Benzyl Ester p-Toluenesulfonate can be influenced by various environmental factors. For instance, the compound should be stored under inert gas and away from air and moisture to prevent decomposition . Additionally, the enzymatic activity of aminopeptidases, and thus the efficacy of the compound, can be affected by factors such as pH and temperature.

安全和危害

While handling beta-Alanine Benzyl Ester p-Toluenesulfonate, personal protective equipment/face protection should be worn. Adequate ventilation should be ensured. Contact with skin, eyes, or clothing should be avoided. Ingestion and inhalation should be avoided. Dust formation should also be avoided .

属性

IUPAC Name |

benzyl 3-aminopropanoate;4-methylbenzenesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.C7H8O3S/c11-7-6-10(12)13-8-9-4-2-1-3-5-9;1-6-2-4-7(5-3-6)11(8,9)10/h1-5H,6-8,11H2;2-5H,1H3,(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRHWYVGCFUQMJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

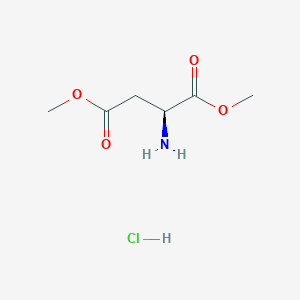

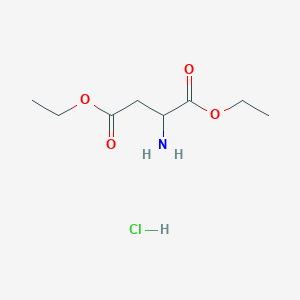

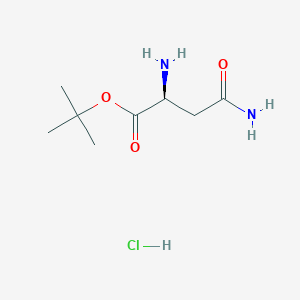

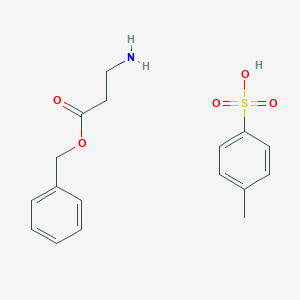

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90542368 |

Source

|

| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl beta-alaninate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90542368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

beta-Alanine Benzyl Ester p-Toluenesulfonate | |

CAS RN |

27019-47-2 |

Source

|

| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl beta-alaninate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90542368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。